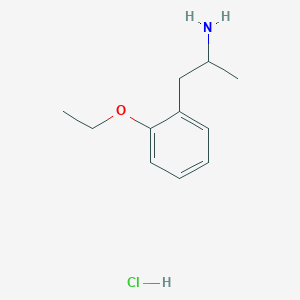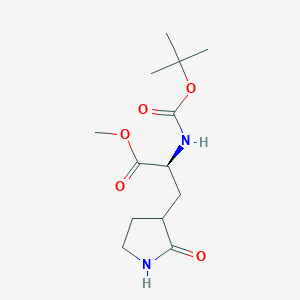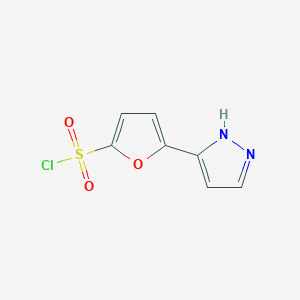
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Overview
Description
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride is a heterocyclic compound that features both a pyrazole and a furan ring, connected through a sulfonyl chloride group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
The antileishmanial and antimalarial activities of pyrazole derivatives suggest that they may interfere with the life cycle of the parasites .
Result of Action
The antileishmanial and antimalarial activities of pyrazole derivatives suggest that they may inhibit the growth of the parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazines with diketones to form the pyrazole ring . The furan ring can be introduced through various cyclization reactions, and the sulfonyl chloride group is typically added via sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions and one-pot processes to improve efficiency and yield. These methods may involve the use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The pyrazole and furan rings can undergo oxidation and reduction reactions, often leading to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, diketones, and sulfonating agents. Reaction conditions often involve the use of catalysts, such as transition metals, and may require specific solvents to achieve high yields .
Major Products
The major products formed from these reactions include various substituted pyrazoles and furans, as well as sulfonamide and sulfonate derivatives .
Scientific Research Applications
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfur-containing pyrazoles and furans, such as:
- 5-(1H-pyrazol-3-yl)furan-2-sulfonyl chloride
- 5-(1H-pyrazol-4-yl)furan-2-sulfonyl chloride
- 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride
Uniqueness
What sets 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride apart is its unique combination of the pyrazole and furan rings with a sulfonyl chloride group. This structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPAGYFRDXMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


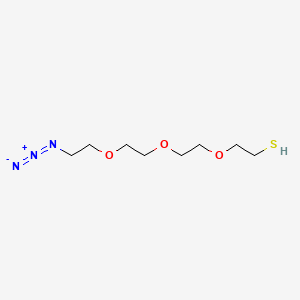
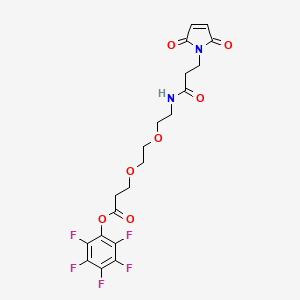
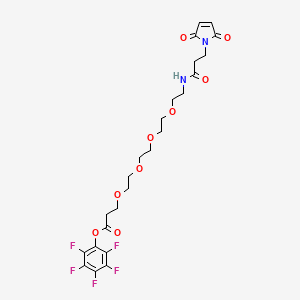

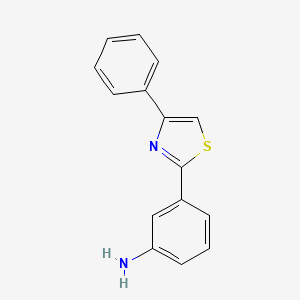
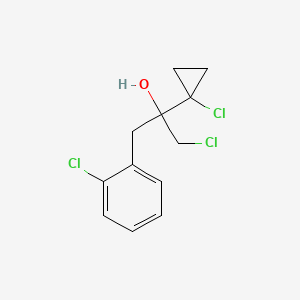
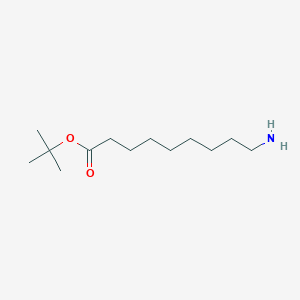
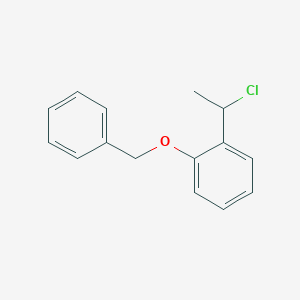
![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)
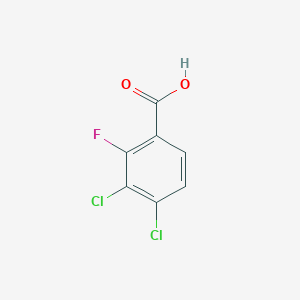
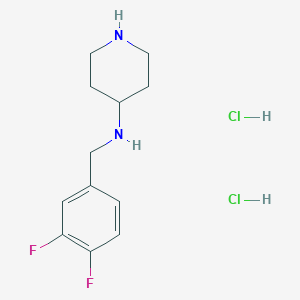
![Rel-(3s,3ar,7ar)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3h)-carboxylate](/img/structure/B3099070.png)
